molecular formula C16H10BrF3N2 B2845949 1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 318288-98-1

1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No. B2845949
CAS RN: 318288-98-1
M. Wt: 367.169
InChI Key: JVLYYRIVLHTYMV-UHFFFAOYSA-N
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Description

The compound “1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The compound also contains a bromophenyl group and a trifluoromethylphenyl group attached to the pyrazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenylhydrazine with a 1,3-diketone or a β-keto ester to form the pyrazole ring. The bromophenyl and trifluoromethylphenyl groups could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The bromophenyl and trifluoromethylphenyl groups would be attached to the 1 and 4 positions of the pyrazole ring, respectively .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could participate in various chemical reactions. For example, it could undergo electrophilic aromatic substitution reactions at the phenyl rings. Additionally, the pyrazole ring could potentially participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the bromophenyl and trifluoromethylphenyl groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Antibacterial Activity

Pyrazoline derivatives have been reported to exhibit antibacterial properties . This suggests that “1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole” could potentially be used in the development of new antibacterial drugs.

Antifungal Activity

Similar to their antibacterial properties, pyrazoline derivatives also show antifungal activities . This compound could therefore be used in the treatment of fungal infections.

Antiparasitic Activity

The antiparasitic activity of pyrazoline derivatives has been noted in several reports . This suggests potential applications in the treatment of parasitic diseases.

Anti-inflammatory Activity

Pyrazoline derivatives have been found to exhibit anti-inflammatory effects . This compound could potentially be used in the development of anti-inflammatory drugs.

Antidepressant Activity

Some pyrazoline derivatives have shown antidepressant effects . This suggests that “1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole” could potentially be used in the treatment of depression.

Anticonvulsant Activity

Pyrazoline derivatives have been reported to exhibit anticonvulsant activities . This compound could therefore be used in the treatment of convulsive disorders.

Antioxidant Activity

Pyrazoline derivatives have been found to exhibit antioxidant effects . This suggests potential applications in the prevention of oxidative stress-related diseases.

Antitumor Activity

Finally, pyrazoline derivatives have shown antitumor activities . This suggests that “1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole” could potentially be used in the treatment of cancer.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate precautions should be taken when handling and storing this compound to minimize risk .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential uses in pharmaceuticals or materials science .

properties

IUPAC Name

1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrF3N2/c17-14-5-2-6-15(8-14)22-10-12(9-21-22)11-3-1-4-13(7-11)16(18,19)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLYYRIVLHTYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole

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